Melting Point Intermediate Between Homogeneous Trisaturated Triglycerides Enables Tailored Thermal Profiles
1,3-Distearoyl-2-lauroyl glycerol (18:0/12:0/18:0) exhibits a melting point that lies between the extremes of its homogeneous counterparts. Tristearin (18:0/18:0/18:0) melts at 72–75 °C, while trilaurin (12:0/12:0/12:0) melts at approximately 46.5 °C (reported range 44–49 °C) . As a member of the 18-N-18 series studied by Lovegren and Gray (1978), the compound's melting point is governed by the chain-length disparity between the sn-2 medium-chain fatty acid (C12) and the sn-1,3 long-chain fatty acids (C18), producing a thermal transition that is substantially lower than tristearin yet higher than trilaurin, consistent with the systematic relationship observed across the homologous series where increasing N (sn-2 chain length from C2 to C18) progressively raises the melting point [1]. This intermediate melting behavior is critical for applications where a melting point above body temperature (37 °C) but below typical fat processing temperatures (70 °C) is required.
| Evidence Dimension | Melting point (capillary/DSC) |
|---|---|
| Target Compound Data | Intermediate between ~46.5 °C and ~72–75 °C; exact value dependent on polymorphic form (α, β', β) as established for the 18-N-18 series [1] |
| Comparator Or Baseline | Tristearin (18:0/18:0/18:0): 72–75 °C; Trilaurin (12:0/12:0/12:0): 46.5 °C (44–49 °C range) |
| Quantified Difference | Target compound melting range lies approximately 20–30 °C below tristearin and above trilaurin; precise polymorph-dependent values provided in Lovegren & Gray (1978) for the complete 18-N-18 series |
| Conditions | Differential scanning calorimetry (DSC) and capillary melting point determination; 1–2 mg samples; multiple polymorphic forms (α, β', β) |
Why This Matters
For procurement decisions in lipid nanoparticle formulation or structured fat design, the intermediate melting point of 18:0/12:0/18:0 enables thermal processing windows that are inaccessible with either tristearin (too high-melting) or trilaurin (too low-melting).
- [1] Lovegren NV, Gray MS. Polymorphism of saturated triglycerides: I. 1,3-distearo triglycerides. J Am Oil Chem Soc. 1978;55(3):310-316. doi:10.1007/BF02669918. View Source
